

An In-depth Technical Guide to Formaldehyde (^{13}C): Physical and Chemical Characteristics

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Compound of Interest

Compound Name: Formaldehyde (^{13}C)

CAS No.: 3228-27-1

Cat. No.: B127827

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Formaldehyde (^{13}C), a stable isotope-labeled variant of formaldehyde, serves as a pivotal tool in a multitude of scientific disciplines, particularly in drug development and metabolic research. [1] Its unique isotopic signature allows for the precise tracing and quantification of metabolic pathways, protein dynamics, and drug-molecule interactions without altering the inherent chemical properties of the parent molecule. [1][2] This guide provides a comprehensive overview of the core physical and chemical characteristics of Formaldehyde (^{13}C), detailed analytical protocols for its characterization, and insights into its reactivity and applications.

Physical Properties of Formaldehyde (^{13}C)

Formaldehyde (^{13}C) is a colorless gas at room temperature with a characteristic pungent, suffocating odor. [3][4] It is readily soluble in water and various organic solvents. [3] For practical laboratory use, it is most commonly supplied as a 20% solution in water by weight. [2] The incorporation of the heavier carbon-13 isotope results in a slightly higher molecular weight compared to its unlabeled counterpart. [3][5] While specific experimental data for some physical

properties of the pure ^{13}C -labeled compound are not extensively published, the values are expected to be very similar to those of unlabeled formaldehyde.

Property	Value	Source(s)
Chemical Formula	H^{13}CHO	
Molecular Weight	31.02 g/mol	[2]
CAS Number	3228-27-1	[5]
Physical State	Gas at room temperature	[3]
Appearance	Colorless	[3]
Odor	Pungent, suffocating	[4]
Boiling Point	~ -19.5 °C (for unlabeled formaldehyde)	[4]
Melting Point	~ -92 °C (for unlabeled formaldehyde)	[4]
Vapor Pressure	52 mmHg (at 37 °C)	
Solubility	Highly soluble in water and organic solvents	[3]
Isotopic Purity	Typically ≥ 99 atom % ^{13}C	

Chemical Characteristics and Reactivity

Formaldehyde (^{13}C) exhibits the high reactivity characteristic of aldehydes, primarily due to the electrophilic nature of the carbonyl carbon.[6][7][8] This reactivity is central to its utility in chemical synthesis and biological studies.

Nucleophilic Addition

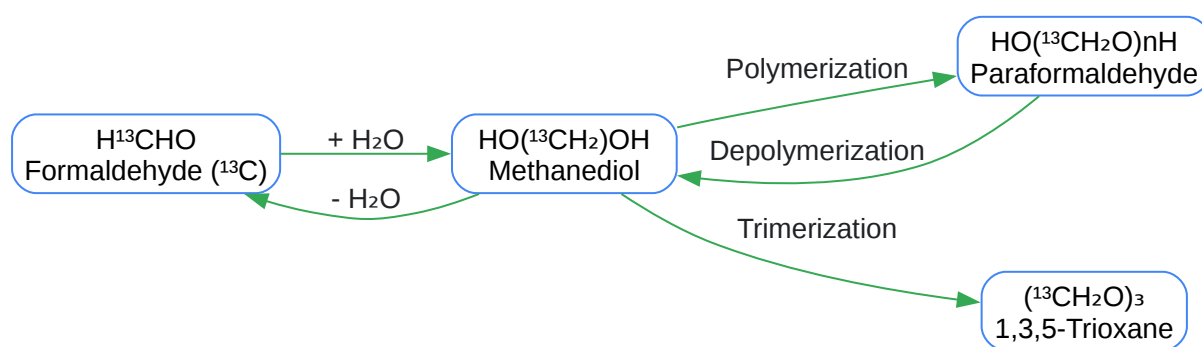
The carbonyl group in Formaldehyde (^{13}C) is highly susceptible to nucleophilic attack. The partial positive charge on the ^{13}C -labeled carbon atom makes it a prime target for a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is enhanced compared to

other aldehydes like acetaldehyde, as the absence of electron-donating alkyl groups on the carbonyl carbon in formaldehyde makes it more electrophilic.[6][8]

Caption: Nucleophilic addition to Formaldehyde (^{13}C).

Polymerization

In aqueous solutions, Formaldehyde (^{13}C) readily undergoes polymerization to form paraformaldehyde, a linear polymer, or cyclic trimers like 1,3,5-trioxane.[9][10] This process is initiated by the hydration of formaldehyde to form methanediol, which then oligomerizes. The equilibrium between the monomer and polymer forms is dependent on concentration, temperature, and pH.[9][10]



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Caption: Polymerization pathways of Formaldehyde (^{13}C).

Cross-linking Agent

Formaldehyde is a well-established cross-linking agent for proteins and nucleic acids.[11][12] The reaction proceeds through the formation of a Schiff base with primary amines (e.g., lysine residues in proteins), which can then react with another nucleophilic group to form a stable methylene bridge.[11][12] This property is extensively utilized in techniques like chromatin immunoprecipitation (ChIP) and in proteomics for studying protein-protein interactions.[11][12]

Analytical Characterization Protocols

The isotopic label in Formaldehyde (^{13}C) makes it particularly amenable to analysis by mass spectrometry and nuclear magnetic resonance spectroscopy.

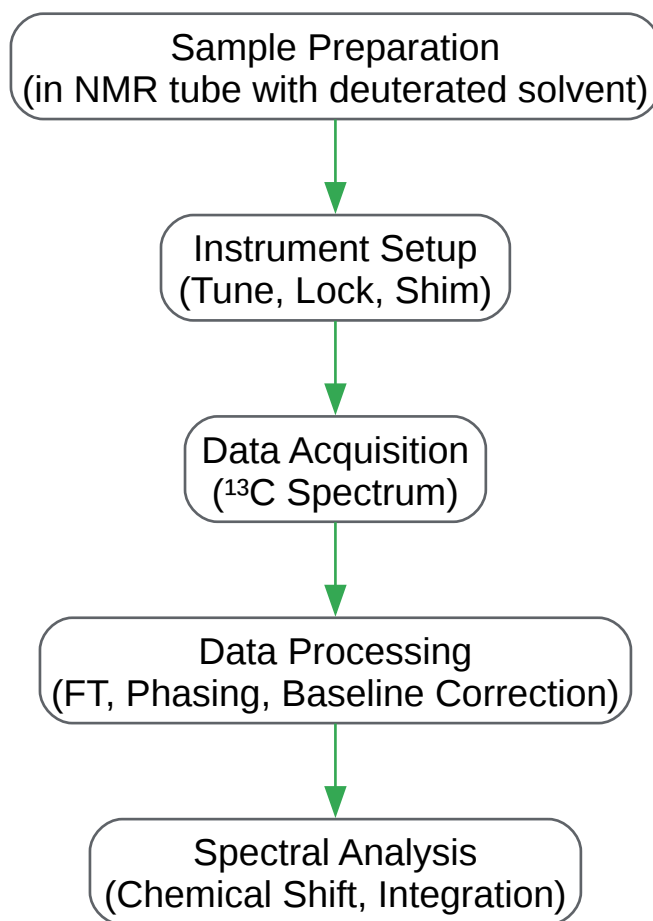
Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C -NMR is a powerful, non-destructive technique for the structural elucidation and quantification of Formaldehyde (^{13}C) and its derivatives.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Experimental Protocol: ^{13}C -NMR Analysis

- Sample Preparation:
 - For a solution of Formaldehyde (^{13}C) in D_2O , transfer approximately 0.5-0.7 mL of the sample into a 5 mm NMR tube.
 - If analyzing a reaction mixture, ensure the solvent provides a suitable lock signal (e.g., deuterated chloroform, DMSO-d_6).
 - Add a known concentration of an internal standard (e.g., tetramethylsilane - TMS, or a deuterated equivalent) for chemical shift referencing and quantification if required.
- Instrument Setup:
 - Tune and match the ^{13}C probe of the NMR spectrometer according to standard procedures.
 - Lock the spectrometer to the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal resolution.
- Data Acquisition:
 - Acquire a standard proton-decoupled ^{13}C spectrum. Typical parameters include:
 - Pulse sequence: zgpg30 or similar
 - Spectral width: ~200-250 ppm
 - Acquisition time: 1-2 seconds

- Relaxation delay (d1): 2-5 seconds (for qualitative analysis). For quantitative analysis, a longer delay (e.g., 5 times the longest T_1) is necessary.
- Number of scans: Dependent on the sample concentration, typically ranging from 128 to 1024 scans.
- Data Processing and Analysis:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase correct the resulting spectrum.
 - Perform baseline correction.
 - Reference the spectrum to the internal standard (TMS at 0 ppm).
 - Integrate the peaks of interest to determine relative concentrations. The chemical shift of the ^{13}C -labeled carbonyl carbon in formaldehyde will be significantly different from any other carbon environments, providing a clear signal for analysis.



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Caption: Workflow for ^{13}C -NMR analysis of Formaldehyde (^{13}C).

Mass Spectrometry (MS)

Mass spectrometry provides high sensitivity and specificity for the detection and quantification of Formaldehyde (^{13}C) and its incorporation into other molecules.[1][16]

Experimental Protocol: GC-MS Analysis

- Derivatization (Optional but Recommended for Volatility and Sensitivity):
 - React the Formaldehyde (^{13}C) containing sample with a derivatizing agent such as 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone.[17] This improves chromatographic behavior and detection sensitivity.

- Sample Preparation:
 - Extract the derivatized product into a suitable organic solvent (e.g., hexane or ethyl acetate).
 - Concentrate the sample to the desired volume under a gentle stream of nitrogen.
- Instrument Setup (Gas Chromatography - Mass Spectrometry):
 - Equip the gas chromatograph with a suitable capillary column (e.g., a mid-polar column like a DB-5ms).
 - Set the GC oven temperature program to effectively separate the analyte from other components. A typical program might start at 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
 - Set the mass spectrometer to operate in either full scan mode (for identification) or selected ion monitoring (SIM) mode (for quantification). In SIM mode, monitor the molecular ion and characteristic fragment ions of the ¹³C-labeled derivative.
- Data Acquisition and Analysis:
 - Inject the prepared sample into the GC-MS system.
 - Identify the peak corresponding to the Formaldehyde (¹³C) derivative based on its retention time and mass spectrum. The M+1 mass shift due to the ¹³C isotope will be clearly visible.
 - Quantify the amount of Formaldehyde (¹³C) by comparing the peak area to a calibration curve prepared with standards of known concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule and can be used to monitor reactions involving Formaldehyde (¹³C).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

- Sample Preparation:
 - For liquid samples (e.g., aqueous solutions of Formaldehyde (^{13}C)), place a small drop directly onto the ATR crystal.
 - For gas-phase analysis, use a gas cell with IR-transparent windows.
- Instrument Setup:
 - Ensure the ATR crystal is clean by taking a background spectrum of the clean, empty crystal.
 - Set the desired spectral range (typically $4000\text{-}400\text{ cm}^{-1}$) and number of scans (e.g., 32-64) for good signal-to-noise ratio.
- Data Acquisition:
 - Acquire the spectrum of the sample.
 - The characteristic C=O stretching vibration of the aldehyde will be a prominent feature in the spectrum, typically appearing around $1700\text{-}1750\text{ cm}^{-1}$.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#) The isotopic substitution with ^{13}C will cause a slight shift in the vibrational frequency of the C=O bond to a lower wavenumber compared to unlabeled formaldehyde.
- Data Analysis:
 - Identify the key absorption bands and compare them to reference spectra.
 - Monitor changes in the intensity of the C=O peak or the appearance of new peaks (e.g., O-H stretch if it hydrates) to follow the course of a reaction.

Applications in Drug Development and Research

The unique properties of Formaldehyde (^{13}C) make it an invaluable tool for:

- Metabolic Flux Analysis: Tracing the incorporation of the ^{13}C label into various metabolites to elucidate metabolic pathways and their kinetics.[\[3\]](#)

- Proteomics: Used in stable isotope labeling by amino acids in cell culture (SILAC)-type experiments and for quantitative proteomics through reductive amination (dimethyl labeling). [\[2\]](#)[\[22\]](#)
- Drug-Target Interaction Studies: Labeling drug molecules or biomolecules to study binding events and mechanisms of action.
- Synthetic Chemistry: Serving as a ^{13}C -labeled building block for the synthesis of more complex isotopically labeled molecules. [\[2\]](#)[\[23\]](#)

Safety and Handling

Formaldehyde is classified as a toxic and hazardous substance.[\[5\]](#) It is a suspected mutagen and carcinogen and can cause skin and respiratory sensitization.[\[5\]](#)

- Handling: Always handle Formaldehyde (^{13}C) solutions in a well-ventilated fume hood.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[\[2\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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